molecular formula C23H20F2O B13434187 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]

1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]

Cat. No.: B13434187
M. Wt: 350.4 g/mol
InChI Key: AMIMWXGMNLHMEN-UHFFFAOYSA-N
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Description

The compound 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a fluorinated aromatic compound featuring two 4-fluorobenzene groups linked via a conjugated butenylidene bridge substituted with a phenylmethoxy group at the 4-position.

Properties

Molecular Formula

C23H20F2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)-4-phenylmethoxybut-1-enyl]benzene

InChI

InChI=1S/C23H20F2O/c24-21-12-8-19(9-13-21)23(20-10-14-22(25)15-11-20)7-4-16-26-17-18-5-2-1-3-6-18/h1-3,5-15H,4,16-17H2

InChI Key

AMIMWXGMNLHMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmethanol in the presence of a base to form 4-(phenylmethoxy)benzaldehyde. This intermediate is then reacted with 1-buten-1-ylidene to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves its interaction with specific molecular targets and pathways. For example, its derivatives have shown potential anti-tumor effects by inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

1,1'-(2,2,2-Trichloroethylidene)-bis[4-fluorobenzene] (DFDT)

  • Structure : Features a trichloroethylidene bridge instead of phenylmethoxy-substituted butenylidene.
  • DFDT was historically used as an insecticide, indicating bioactivity distinct from the target compound .
  • Applications: Insecticidal activity, now largely obsolete due to environmental concerns.

1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene]

  • Structure : Chlorobutylidene bridge with a terminal chlorine atom (CAS 3312-04-7).
  • Properties : The chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 280.74 g/mol .
  • Applications : Pharmaceutical intermediate (e.g., antipsychotic drug synthesis) due to its halogenated alkyl chain .

1,1'-Oxybis(4-fluorobenzene)

  • Structure : Diphenyl ether core with fluorine substituents (CAS 110-98-5).
  • Properties : Ether linkage reduces reactivity compared to conjugated alkenes. Melting point: ~101°C (similar to ’s compound 15).
  • Applications : Intermediate in polymer synthesis or liquid crystal materials, leveraging fluorine’s electron-withdrawing effects .

Bis(4-fluorophenyl) Disulfide

  • Structure : Disulfide (–S–S–) bridge (CAS 405-31-2).
  • Properties : Lower melting point (49–51°C) due to weaker intermolecular forces. Sulfur atoms enable redox reactivity .
  • Applications : Vulcanizing agent or ligand in catalysis.

4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene

  • Structure : Nitropropenyl group enhances electrophilicity (CAS 62932-96-1).
  • Properties : High melting point (107–109°C) due to nitro group’s polarity.
  • Applications: Potential use in cycloaddition reactions or explosives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties Applications
Target Compound C₂₃H₁₈F₂O₂ 376.39 Butenylidene, phenylmethoxy N/A Materials science, synthesis
DFDT C₁₄H₈Cl₃F₂ 328.56 Trichloroethylidene High lipophilicity Insecticide
1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene] C₁₆H₁₅ClF₂ 280.74 Chlorobutylidene Reactive alkyl chloride Pharmaceutical intermediate
1,1'-Oxybis(4-fluorobenzene) C₁₂H₈F₂O 218.19 Ether linkage Melting point ~101°C Polymer synthesis
Bis(4-fluorophenyl) disulfide C₁₂H₈F₂S₂ 254.31 Disulfide (–S–S–) Melting point 49–51°C Catalysis, vulcanization

Research Findings and Key Differences

  • Electronic Effects : The target compound’s phenylmethoxy group provides steric bulk and moderate electron donation, contrasting with DFDT’s electron-withdrawing trichloroethylidene bridge. This difference impacts charge distribution in π-conjugated systems, relevant for optoelectronic applications .
  • Reactivity : Chlorobutylidene derivatives (e.g., CAS 3312-04-7) are more electrophilic than the target compound, favoring alkylation or nucleophilic substitution reactions .
  • Thermal Stability : Sulfone derivatives (e.g., bis(4-fluorophenyl) sulfone, CAS 383-29-9) exhibit higher thermal stability due to strong sulfone groups, whereas disulfide-linked compounds decompose at lower temperatures .

Biological Activity

The compound 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a synthetic organic molecule that has gained attention in pharmacological and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]
  • Molecular Formula : C21H18F2O
  • Molecular Weight : 336.37 g/mol
  • SMILES Notation : Cc1ccc(cc1)C=C(C=CC(=C)C(=C)c2ccc(F)cc2)O

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This property is essential for preventing cellular damage and may have implications in cancer therapy .

Biological Activity Data

Activity TypeAssay MethodResultReference
Cholinesterase InhibitionEllman’s Spectrophotometric MethodIC50 comparable to tacrine
Antioxidant ActivityDPPH Radical Scavenging AssaySignificant scavenging effect
CytotoxicityMTT AssayModerate cytotoxic effects

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Cholinesterase Inhibition Study :
    • Researchers synthesized derivatives of 4-fluorobenzoic acid and evaluated their inhibition against AChE. The most potent inhibitors exhibited IC50 values similar to known drugs, suggesting that modifications in the structure could enhance efficacy .
  • Antioxidant Activity Assessment :
    • A study focused on phenolic compounds demonstrated that structural modifications could significantly enhance antioxidant capacity. The tested derivatives showed improved radical scavenging abilities compared to their parent compounds .
  • Cytotoxicity Evaluation :
    • In vitro studies indicated that compounds with similar phenylmethoxy groups exhibited moderate cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

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